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Compound Name: Regaloside I

Cat. No.: B15592200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Regaloside compounds, a class of phenylpropanoid glycosides primarily isolated from the

bulbs of Lilium species, have garnered significant attention for their diverse pharmacological

activities. This guide provides a comparative analysis of the structure-activity relationships

(SAR) of various Regaloside compounds, focusing on their anti-inflammatory and

cardiomyocyte protective effects. The information presented herein is supported by

experimental data to aid in the rational design and development of novel therapeutics.

Comparative Analysis of Anti-inflammatory Activity
A key study comparing the anti-inflammatory effects of Regaloside A, Regaloside B, and a

related phenylpropanoid, 1-O-trans-caffeoyl-β-d-glucopyranoside, has provided valuable

insights into their SAR. The compounds were evaluated for their ability to inhibit the expression

of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the

inflammatory cascade, in addition to their effects on the NF-κB signaling pathway and the

expression of vascular cell adhesion molecule-1 (VCAM-1).[1]
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Compound Structure
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de
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ide

95.9 ± 0.01 32.2 ± 4.86 56.2 ± 1.67 57.9 ± 2.31

Regaloside A

p-coumaroyl

group +

Glycerol +

Glucopyranos

ide

29.7 ± 4.07

-31.6 ± 8.19

(Upregulation

)

59.3 ± 1.30 51.4 ± 2.65

Regaloside B
Acetylated

Regaloside A
73.8 ± 0.63 1.1 ± 4.99 56.8 ± 1.60 66.2 ± 1.74

Data sourced from: Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-

inflammatory activities.[1]

Structure-Activity Relationship Insights for Anti-
inflammatory Effects:
From the comparative data, several key structural features appear to influence the anti-

inflammatory activity of these phenylpropanoid glycosides:

The Phenylpropanoid Moiety: The substitution pattern on the aromatic ring of the

phenylpropanoid moiety is crucial. The presence of a catechol group (two hydroxyl groups) in

the caffeoyl moiety of 1-O-trans-caffeoyl-β-d-glucopyranoside is associated with

exceptionally potent iNOS inhibition compared to the single hydroxyl group in the p-

coumaroyl moiety of Regaloside A and B.

The Linker and Sugar Moieties: Regaloside A, which possesses a glycerol linker between

the p-coumaroyl group and the glucopyranoside, shows significantly lower iNOS inhibitory
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activity and even upregulates COX-2 expression. This suggests that the direct linkage of the

phenylpropanoid to the sugar, as in 1-O-trans-caffeoyl-β-d-glucopyranoside, may be more

favorable for this specific activity.

Acetylation: The acetylation of the glycerol moiety in Regaloside B, when compared to

Regaloside A, restores and enhances the inhibitory activity against iNOS and mitigates the

upregulation of COX-2. This indicates that modifications to the linker region can significantly

impact the anti-inflammatory profile.

NF-κB Pathway Modulation: All three compounds demonstrated a comparable ability to

decrease the ratio of phosphorylated p65 (p-p65) to total p65, suggesting a common

mechanism of action through the inhibition of the NF-κB signaling pathway. This pathway is a

critical regulator of the expression of pro-inflammatory genes, including iNOS and COX-2.[2]

[3][4]

Cardiomyocyte Protective Effects
Regaloside C, another member of this family, has been reported to possess cardiomyocyte

protective activity by safeguarding mitochondria in H9C2 cells subjected to hydrogen peroxide

(H₂O₂)-induced stress.[5] While direct comparative studies with other Regaloside compounds

are not yet available, the structural features of Regaloside C can be analyzed in the context of

its reported activity. Regaloside C is a glycerol glucoside, sharing structural similarities with

Regaloside A and B.[5] The presence of the glycerol and glucose moieties appears to be a

common structural scaffold among Regalosides with potential biological activities.

Experimental Protocols
In Vitro Anti-inflammatory Activity Assay[1]

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as

DMEM, supplemented with fetal bovine serum and antibiotics.

Compound Treatment: Cells are pre-treated with various concentrations of the Regaloside

compounds or a vehicle control for a specified period (e.g., 1 hour).

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the

cell culture medium.
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Measurement of Inflammatory Mediators:

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the

culture supernatant is measured using the Griess assay.

iNOS, COX-2, and NF-κB p65 Expression: Cell lysates are prepared, and the protein

levels of iNOS, COX-2, phosphorylated p65, and total p65 are determined by Western blot

analysis.

VCAM-1 Expression: The expression of VCAM-1 on the cell surface can be quantified

using techniques like flow cytometry or cell-based ELISA.

Cardiomyocyte Protection Assay (H₂O₂-induced injury
model)

Cell Culture: H9c2 rat cardiomyocyte cells are cultured in DMEM supplemented with fetal

bovine serum.

Compound Pre-treatment: Cells are pre-incubated with different concentrations of the

Regaloside compound for a designated time.

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to

induce oxidative stress and cell damage.

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the

release of lactate dehydrogenase (LDH) into the culture medium.

Mitochondrial Function: Mitochondrial membrane potential can be assessed using

fluorescent probes like JC-1 or TMRM.

Signaling Pathways
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of the compared phenylpropanoid glycosides are, at least in part,

mediated through the inhibition of the NF-κB signaling pathway. LPS stimulation of

macrophages typically leads to the phosphorylation and subsequent degradation of IκBα, which
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allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of

pro-inflammatory genes like iNOS and COX-2. The observed decrease in the p-p65/p65 ratio

by Regaloside compounds suggests an interference with this critical step in the inflammatory

cascade.
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Caption: NF-κB signaling pathway in inflammation and the inhibitory point of Regaloside

compounds.

Experimental Workflow for Anti-inflammatory Activity
Screening
The general workflow for evaluating the anti-inflammatory potential of Regaloside compounds

involves a series of in vitro assays to measure their impact on key inflammatory mediators and

pathways.
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Caption: Workflow for in vitro anti-inflammatory screening of Regaloside compounds.
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Conclusion
The available data, though limited, provides a foundational understanding of the structure-

activity relationships of Regaloside compounds. For anti-inflammatory activity, the nature of the

phenylpropanoid moiety and the presence and modification of a linker group are critical

determinants of potency, particularly in modulating iNOS and COX-2 expression. A common

mechanistic thread appears to be the inhibition of the NF-κB signaling pathway.

Regarding cardiomyocyte protection, while Regaloside C shows promise, a lack of direct

comparative studies with other analogs prevents the formulation of a clear SAR. Future

research should focus on the synthesis and biological evaluation of a wider array of Regaloside

derivatives to further elucidate the structural requirements for both anti-inflammatory and

cardiomyocyte protective effects. Such studies will be instrumental in optimizing the therapeutic

potential of this promising class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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